4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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Overview
Description
4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like histone deacetylase 6 (hdac6) .
Mode of Action
It has been suggested that similar compounds inhibit hdac6, a key enzyme involved in cellular processes .
Biochemical Pathways
Hdac6, a potential target of similar compounds, is involved in various cellular processes, including gene expression, cell cycle progression, and developmental events .
Pharmacokinetics
Benzoic acid, a structurally related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Inhibition of hdac6 by similar compounds can lead to changes in gene expression and other cellular processes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature and humidity can affect the stability and efficacy of many compounds . .
Biochemical Analysis
Biochemical Properties
It has been found that difluoromethyl-1,3,4-oxadiazoles (DFMOs), a class of compounds to which 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid belongs, are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 (HDAC6) .
Cellular Effects
In terms of cellular effects, this compound has been reported to inhibit HDAC6 . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of HDAC6 . The compound is capable of inhibiting HDAC6 via a two-step slow-binding mechanism. Crystallographic and mechanistic experiments suggest that the attack of the compound by the difluoromethyl moiety and subsequent ring opening of the oxadiazole yields the deprotonated difluoroacetylhydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The difluoromethyl group can then be introduced using difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of non-ozone depleting difluorocarbene reagents has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: These compounds also contain a five-membered ring with oxygen and nitrogen atoms and have similar biological activities.
Thiadiazole Derivatives: These compounds have sulfur instead of oxygen in the ring and exhibit different chemical properties.
Triazole Derivatives: These compounds contain three nitrogen atoms in the ring and are known for their diverse biological activities.
Uniqueness
4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-7(12)9-14-13-8(17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMCIOSDWSVKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282022-66-5 |
Source
|
Record name | 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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